REACTION_CXSMILES
|
OCC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][N:18]=[CH:17]1.[OH-:21].[Na+].[CH:23]([CH:25]=[O:26])=O.[CH2:27]([OH:30])CC.[OH2:31]>>[C:15]([NH:16][CH2:20][CH2:19][N:18]([CH2:17][CH2:27][OH:30])[CH2:23][C:25]([OH:26])=[O:31])(=[O:21])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4] |f:1.2|
|
Name
|
N-(2-hydroxyethyl)laurylimidazoline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCCCN1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)NCCN(CC(=O)O)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |